
6-Chloro-3-(trifluoromethyl)picolinaldehyde
説明
6-Chloro-3-(trifluoromethyl)picolinaldehyde (CAS# 1245914-65-1) is a research chemical used in organic synthesis processes . It has a molecular weight of 209.55 and a molecular formula of C7H3ClF3NO .
Molecular Structure Analysis
The molecular structure of 6-Chloro-3-(trifluoromethyl)picolinaldehyde includes a pyridine ring with a chlorine atom at the 6th position and a trifluoromethyl group at the 3rd position . The molecule also contains an aldehyde group .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-3-(trifluoromethyl)picolinaldehyde include a molecular weight of 209.55 and a molecular formula of C7H3ClF3NO . Unfortunately, specific physical properties such as boiling point, melting point, and solubility were not found in the search results.科学的研究の応用
Pharmacology
6-Chloro-3-(trifluoromethyl)picolinaldehyde: is a compound that has been noted for its potential in the development of pharmaceutical drugs. The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . This compound could be used as a precursor or intermediate in the synthesis of novel drug candidates, particularly those targeting diseases where modulation of protein interactions or inhibition of specific enzymes is beneficial.
Agrochemicals
In the field of agrochemicals, compounds containing the trifluoromethyl group, like 6-Chloro-3-(trifluoromethyl)picolinaldehyde , are valuable for their herbicidal and pesticidal properties . They can serve as intermediates in the synthesis of compounds that protect crops from pests and diseases, contributing to increased agricultural productivity and food security.
Organic Synthesis
This compound plays a crucial role in organic synthesis as an intermediate for various chemical reactions. Its unique structure allows for the introduction of the trifluoromethyl group into other molecules, which can significantly alter their chemical and physical properties, making it a valuable tool for synthetic chemists .
Material Science
The incorporation of fluorine atoms into organic molecules can lead to materials with desirable properties such as increased strength, thermal stability, and chemical resistance . 6-Chloro-3-(trifluoromethyl)picolinaldehyde could be used in the development of new materials for a wide range of applications, including electronics, coatings, and advanced polymers.
Analytical Chemistry
In analytical chemistry, 6-Chloro-3-(trifluoromethyl)picolinaldehyde may be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties can aid in the calibration of instruments and the development of new analytical methods, particularly in chromatography and spectroscopy .
Biochemistry
The compound’s potential in biochemistry lies in its role as a building block for the synthesis of biologically active molecules. It could be used to study protein-ligand interactions, enzyme mechanisms, and the development of biochemical probes that can help elucidate biological pathways .
Environmental Science
Compounds with the trifluoromethyl group are often studied for their environmental impact, particularly their persistence and bioaccumulation6-Chloro-3-(trifluoromethyl)picolinaldehyde could be used in research to develop more environmentally friendly chemicals with reduced toxicity and better degradation profiles .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-2-1-4(7(9,10)11)5(3-13)12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRXWHRVPZXEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743796 | |
| Record name | 6-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(trifluoromethyl)picolinaldehyde | |
CAS RN |
1245914-65-1 | |
| Record name | 6-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3-Phenoxypropoxy)phenyl]acetic acid](/img/structure/B1427648.png)

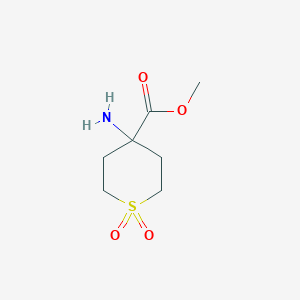
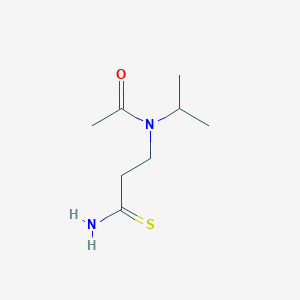
![2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol](/img/structure/B1427654.png)
![N-[(3-amino-4-methoxyphenyl)methyl]acetamide](/img/structure/B1427656.png)
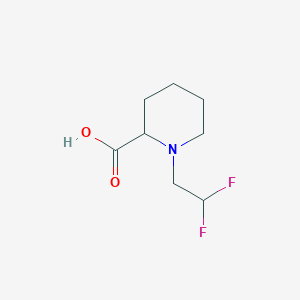
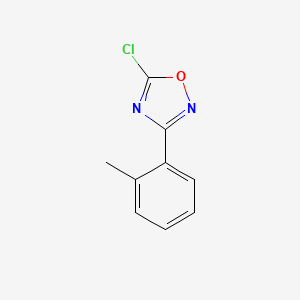

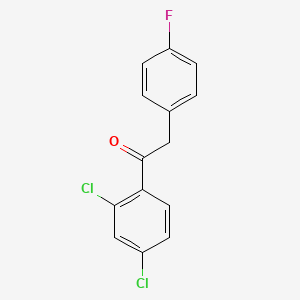

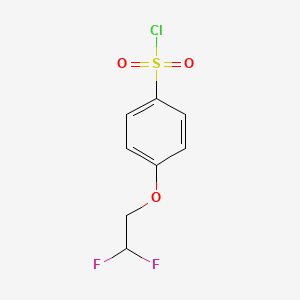
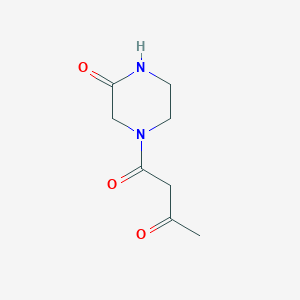
![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1427671.png)